Ethinyl Estradi-ol: A Comprehensive Technical Guide to its Chemical Properties and Stability
Ethinyl Estradi-ol: A Comprehensive Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethinyl estradiol (B170435) (EE), a synthetic derivative of the natural estrogen estradiol, is a cornerstone of hormonal contraception and hormone replacement therapy. Its efficacy and safety are intrinsically linked to its physicochemical properties and stability. This in-depth technical guide provides a comprehensive overview of the core chemical properties of ethinyl estradiol and a detailed analysis of its stability under various stress conditions. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of pharmaceuticals containing ethinyl estradiol. All quantitative data is summarized in structured tables, and key experimental protocols and degradation pathways are detailed and visualized to facilitate understanding.
Core Chemical Properties
Ethinyl estradiol's biological activity and formulation characteristics are governed by its fundamental chemical properties. The introduction of an ethynyl (B1212043) group at the C17-alpha position of the estradiol steroid nucleus significantly enhances its oral bioavailability and metabolic stability compared to its parent compound, estradiol.[1] This modification, however, also influences its physicochemical behavior.
A summary of the key chemical and physical properties of ethinyl estradiol is presented in Table 1.
Table 1: Chemical and Physical Properties of Ethinyl Estradiol
| Property | Value |
| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
| Chemical Formula | C₂₀H₂₄O₂ |
| Molecular Weight | 296.41 g/mol |
| Melting Point | 182-184 °C (may also exist in a polymorphic form melting at 142-146 °C)[1] |
| Boiling Point | Decomposes before boiling |
| Appearance | White to creamy-white, odorless, crystalline solid. |
| Solubility | - Water: Very slightly soluble to practically insoluble.[2] - Organic Solvents: Soluble in ethanol, acetone, diethyl ether, and dioxane.[2] |
| pKa | 10.32 (Uncertain) for the phenolic hydroxyl group.[3] |
| LogP (Octanol/Water) | 3.7 - 4.2 |
Chemical Stability and Degradation Profile
The stability of ethinyl estradiol is a critical parameter that can affect the safety and efficacy of pharmaceutical products. Degradation can lead to a loss of potency and the formation of potentially harmful impurities. Ethinyl estradiol is susceptible to degradation through several pathways, including oxidation, photolysis, and thermal stress. Forced degradation studies are essential to understand these pathways and to develop stability-indicating analytical methods.
2.1. Influence of pH and Hydrolysis
Forced degradation studies involving acid and alkali hydrolysis are performed to assess the stability of ethinyl estradiol in varying pH environments. While generally stable, prolonged exposure to strong acidic or alkaline conditions can lead to degradation. The phenolic hydroxyl group at C3 is weakly acidic, with a pKa of approximately 10.32, making the molecule susceptible to reactions under basic conditions.[3]
2.2. Oxidative Degradation
Ethinyl estradiol is susceptible to oxidative degradation, particularly at the phenolic A-ring.[4] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of various degradation products, including hydroxylated and ring-opened species.[4][5] Studies have shown that the initial products of oxidation can sometimes exhibit estrogenic activity, underscoring the importance of complete degradation in environmental remediation contexts.[5]
2.3. Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of ethinyl estradiol.[6][7] Photodegradation studies have identified monohydroxy, dihydroxy, and dehydrogenated derivatives as major degradation products. The presence of certain colorants, such as FD&C Red No. 3, has been shown to cause a quantitative interaction with ethinyl estradiol upon exposure to light, leading to discoloration throughout the tablet.[6]
2.4. Thermal Stability
Ethinyl estradiol is a crystalline solid with a melting point between 182-184 °C.[1] Thermoanalytical studies indicate that anhydrous ethinyl estradiol exhibits good thermal stability up to approximately 177 °C. The main thermal decomposition process occurs in a single step between 175-375 °C.[3]
A summary of ethinyl estradiol's behavior under forced degradation conditions is presented in Table 2.
Table 2: Summary of Ethinyl Estradiol Degradation
| Stress Condition | Observations |
| Acid Hydrolysis | Subjected to degradation under forced conditions. |
| Alkaline Hydrolysis | Subjected to degradation under forced conditions. |
| Oxidation (e.g., H₂O₂) | Degradation occurs, primarily at the phenolic A-ring, leading to hydroxylated and ring-opened products.[4][5] |
| Photolysis (UV/Light) | Significant degradation with first-order kinetics; formation of hydroxylated and dehydrogenated derivatives.[6] |
| Thermal (Dry Heat) | Stable up to approximately 177 °C, with major decomposition occurring at higher temperatures. |
Visualization of Pathways and Workflows
3.1. Degradation Pathways
The following diagram illustrates the key degradation pathways for ethinyl estradiol under oxidative and photolytic stress.
Caption: Simplified degradation pathways of ethinyl estradiol.
3.2. Logical Relationships of Physicochemical Properties
The interplay of ethinyl estradiol's chemical properties dictates its behavior in pharmaceutical formulations and biological systems.
References
- 1. Estradiol | C18H24O2 | CID 5757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethinylestradiol | 57-63-6 [m.chemicalbook.com]
- 4. KEGG DRUG: Ethinyl estradiol [kegg.jp]
- 5. Ethinylestradiol - Wikipedia [en.wikipedia.org]
- 6. Ethinylestradiol | C20H24O2 | CID 5991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
